Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core, substituted with a phenethyl group at position 3 and a benzyl thioacetate moiety at position 2. The compound’s structure combines a rigid heterocyclic scaffold with flexible substituents, making it a candidate for diverse pharmacological applications, including anti-inflammatory and kinase-modulating activities .
Properties
IUPAC Name |
benzyl 2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c26-20(28-15-18-9-5-2-6-10-18)16-30-23-24-19-12-14-29-21(19)22(27)25(23)13-11-17-7-3-1-4-8-17/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVSSWLUNKIUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 488.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure which contributes to its biological activity.
Research indicates that this compound exhibits GnRH (Gonadotropin-Releasing Hormone) antagonizing activity . GnRH antagonists are crucial in regulating reproductive hormones and have applications in treating hormone-dependent conditions such as prostate cancer and endometriosis. The specific structural characteristics of this compound enhance its binding affinity to GnRH receptors, thereby inhibiting hormone release effectively .
Biological Activity
- Antitumor Activity : Preliminary studies suggest that the compound has potential antitumor effects. It may inhibit the proliferation of certain cancer cell lines by interfering with hormonal signaling pathways.
- Antimicrobial Properties : Some derivatives of thieno[3,2-d]pyrimidine compounds have shown antimicrobial activity against various pathogens. While specific data on this compound’s antimicrobial efficacy is limited, its structural relatives suggest potential in this area.
Case Studies
- GnRH Antagonism : In a study evaluating various thieno[3,2-d]pyrimidine derivatives, this compound was highlighted for its strong antagonistic activity against GnRH receptors with minimal toxicity .
- Cell Line Studies : Research involving human prostate cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis through hormonal pathway modulation.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| Compound A | Antitumor | GnRH antagonism | Low |
| Compound B | Antimicrobial | Disruption of bacterial cell wall synthesis | Moderate |
| Benzyl 2... | GnRH antagonism | Inhibition of GnRH receptor signaling | Very Low |
Comparison with Similar Compounds
Key Observations :
- Phenethyl vs. Aryl Groups : The phenethyl group in the target compound may enhance membrane permeability compared to phenyl or p-tolyl substituents .
- Thioacetate vs. Sulfonamide : The benzyl thioacetate in the target compound likely increases lipophilicity, whereas sulfonamide derivatives (e.g., compound 1 ) favor aqueous solubility.
Anti-Inflammatory Activity
Benzothieno[3,2-d]pyrimidin-4-one analogs (e.g., compounds 1, 2, 4, 8, 9, 10 ) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages, with IC₅₀ values in the low micromolar range. The target compound’s phenethyl group may enhance binding to hydrophobic pockets in COX-2, though direct evidence is needed .
Kinase Inhibition
Compounds like 267 and 278 (CK1δ inhibitors ) share the thieno[3,2-d]pyrimidine core but feature pyridinyl acetamide substituents. Their IC₅₀ values for CK1δ range from 10–100 nM, suggesting that the benzyl thioacetate in the target compound could be optimized for kinase selectivity.
Anti-Leukemic Activity
CRCM5484 (34 ), a tetrahydrothieno[2,3-d]pyrimidine derivative, shows differential anti-leukemic effects by modulating BET proteins. Structural similarities to the target compound highlight the scaffold’s versatility in oncology.
Physicochemical and ADMET Properties
- Solubility : Sulfonamide derivatives (e.g., compound 1 ) exhibit higher aqueous solubility due to polar groups, whereas the target compound may require formulation aids.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing Benzyl 2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate?
The synthesis typically involves:
- Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclization of precursors like thiourea derivatives or thioamides under basic conditions (e.g., sodium ethoxide in ethanol) .
- Step 2 : Introduction of the thioacetate group via nucleophilic substitution or thiol-alkylation reactions. For example, reacting the pyrimidinone with benzyl 2-bromoacetate in the presence of a base (e.g., triethylamine) in solvents like dimethylformamide (DMF) or dichloromethane .
- Critical Conditions :
- Temperature control (e.g., 60–80°C for cyclization, room temperature for alkylation).
- Solvent choice (polar aprotic solvents enhance reaction rates).
- Use of anhydrous conditions to prevent hydrolysis of intermediates .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity and stereochemistry, particularly for the thienopyrimidine core and benzyl ester group .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula .
- X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts from over-alkylation .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiolate reactivity .
- Stepwise Monitoring : Employ thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation and adjust reaction time .
- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) during cyclization improves yield by stabilizing reactive intermediates .
Q. How do researchers resolve contradictions in biological activity data for similar thieno[3,2-d]pyrimidine derivatives?
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., consistent cell lines, IC measurement methods) to eliminate variability .
- Structural Analog Comparison : Compare substituent effects (e.g., phenethyl vs. chlorophenyl groups) to identify structure-activity relationships (SAR) .
- Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., kinases) and validate with in vitro assays .
Q. What is the impact of substituent variation on the thieno[3,2-d]pyrimidine core for reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., -Cl, -CF): Enhance electrophilicity at the 4-oxo position, increasing reactivity in nucleophilic substitutions .
- Bulkier Substituents (e.g., benzyl, phenethyl): Introduce steric hindrance, reducing off-target interactions in biological systems but potentially lowering solubility .
- Thioether Linkers : Improve metabolic stability compared to ester or amide linkages, as seen in analogs with prolonged half-lives in pharmacokinetic studies .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final alkylation step of the synthesis?
- Pre-activation of Thiols : Use disulfide intermediates (e.g., S-S dimer) to enhance nucleophilicity .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing decomposition .
- Purification Techniques : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. What strategies are effective in improving the solubility of this compound for in vivo studies?
- Prodrug Design : Replace the benzyl ester with a phosphate or glycoside group to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for preclinical formulations .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
